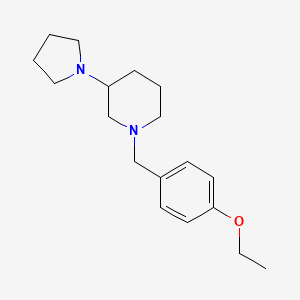![molecular formula C17H16N4O2S2 B6104070 N-(2-methoxyphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6104070.png)
N-(2-methoxyphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-methoxyphenyl)-N’-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea” is a complex organic molecule. It contains a urea group (NH-CO-NH), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a 1,3,4-thiadiazol group (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its constituent groups. The presence of the urea group, the methoxyphenyl group, and the 1,3,4-thiadiazol ring would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The urea group, the methoxyphenyl group, and the 1,3,4-thiadiazol ring could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure .Wirkmechanismus
The mechanism of action of MTU is not fully understood. However, studies have shown that MTU inhibits the activity of various enzymes, including tyrosine kinase, topoisomerase II, and carbonic anhydrase. MTU also induces apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression.
Biochemical and Physiological Effects:
MTU has been shown to have various biochemical and physiological effects. In cancer cells, MTU induces apoptosis and inhibits angiogenesis. In neurons, MTU protects against oxidative stress and reduces neuroinflammation. In bacteria and fungi, MTU inhibits growth and disrupts cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
MTU has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, MTU also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
For MTU research include studying its potential as a therapeutic agent, investigating its mechanism of action, and improving its solubility and reducing its toxicity.
Synthesemethoden
MTU can be synthesized using different methods. One of the most common methods is the reaction between 2-methoxyaniline and phenyl isothiocyanate in the presence of potassium carbonate, followed by the reaction with thiosemicarbazide and urea. The final product is then purified using column chromatography. The yield of this method is around 70%.
Wissenschaftliche Forschungsanwendungen
MTU has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, MTU has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, MTU has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In antimicrobial activity, MTU has been shown to inhibit the growth of various bacteria and fungi.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-23-14-10-6-5-9-13(14)18-16(22)19-17-21-20-15(25-17)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZYMYSBMLVEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B6104002.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B6104007.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6104015.png)
![3-ethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone](/img/structure/B6104020.png)
![N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104028.png)
![N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6104032.png)

![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6104046.png)
![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6104051.png)
![N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6104065.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B6104074.png)

![N-(2,6-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104087.png)